4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Description
BenchChem offers high-quality 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFLGYPOCVALGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Analytical Profiling of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine: Molecular Weight and Exact Mass Determination
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of preclinical drug discovery and agrochemical development, pyrimidine derivatives serve as privileged scaffolds due to their diverse biological activities. 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (CAS: 1412957-30-2) is a highly substituted heterocycle requiring rigorous analytical characterization before downstream application.
As a Senior Application Scientist, I frequently observe that the interchangeable use of "molecular weight" and "exact mass" leads to critical failures in mass spectrometric identification. This whitepaper establishes a self-validating, causality-driven framework for calculating, analyzing, and verifying the mass profile of this specific compound using High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework: Average Molecular Weight vs. Exact Mass
To design a robust analytical workflow, we must first delineate the theoretical mass properties of the target molecule ( C13H17ClN2 ).
The Causality of Mass Selection
-
Average Molecular Weight (236.74 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes [1]. Application: This value is strictly utilized for macroscopic laboratory operations—such as calculating reaction stoichiometry, preparing molar solutions, and scaling up bulk synthesis.
-
Monoisotopic Exact Mass (236.1080 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 35Cl , 14N ). Application: Because mass spectrometers detect individual ions rather than bulk averages, the exact monoisotopic mass is the fundamental target for structural confirmation [3].
Isotopic Influence of Chlorine
The presence of a chlorine atom at the C4 position of the pyrimidine ring introduces a distinct isotopic signature. Chlorine exists naturally as 35Cl (~75%) and 37Cl (~25%). Consequently, the mass spectrum will yield a monoisotopic peak (M) and a secondary peak (M+2) at approximately one-third the intensity of the M peak.
Table 1: Theoretical Mass Profiling
| Parameter | Value | Scientific Rationale / Application |
| Chemical Formula | C13H17ClN2 | Core elemental composition. |
| Average Molecular Weight | 236.74 g/mol | Bulk synthesis, stoichiometry, and molarity. |
| Monoisotopic Exact Mass (M) | 236.1080 Da | HRMS target; confirms structural identity. |
| [M+H]+ Exact Mass | 237.1153 Da | Primary target ion in ESI(+) ionization. |
| [M+H]+ (M+2) Exact Mass | 239.1124 Da | Isotopic validation confirming 37Cl presence. |
Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)
To verify the exact mass with an error margin of less than 5 parts-per-million (ppm)—as mandated by FDA guidelines for chemical residue identity [2]—we utilize Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).
Why QTOF? QTOF instruments routinely achieve resolving powers exceeding 30,000 FWHM (Full Width at Half Maximum). This high resolution is critical to separate our target ion from isobaric background interferences (molecules with the same nominal mass but different exact masses) [3].
Caption: Analytical Workflow for HRMS Mass Verification of Pyrimidine Derivatives.
Step-by-Step Methodology: A Self-Validating Protocol
A trustworthy analytical method must be self-validating. The following protocol integrates internal controls to ensure absolute confidence in the mass assignment.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to a final working concentration of 100 ng/mL in 50:50 Water:Acetonitrile.
-
Causality: Analyzing at trace concentrations (100 ng/mL) prevents detector saturation, minimizes space-charge effects in the flight tube, and eliminates ion suppression, ensuring the mass accuracy remains uncompromised.
Step 2: Chromatographic Separation
-
Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid is not merely a buffer; it acts as an essential proton source in the mobile phase, driving the equilibrium toward the formation of the [M+H]+ ion required for positive-mode ESI.
Step 3: Mass Spectrometric Detection (Self-Validating System)
-
Operate the QTOF in ESI positive mode.
-
Critical Step: Introduce an internal reference mass (e.g., Leucine Enkephalin, [M+H]+=556.2771 ) continuously via a secondary reference sprayer (LockSpray).
-
Causality: Temperature fluctuations and electronic drift can shift the mass axis during a run. The internal calibrant provides a known, constant exact mass that the software uses to correct the mass axis in real-time, guaranteeing sub-2 ppm mass accuracy [2].
Table 2: LC-HRMS Experimental Parameters
| Parameter | Setting | Scientific Rationale |
| Column | C18 (1.7 µm, 2.1 x 50 mm) | High-efficiency separation of the hydrophobic pyrimidine core. |
| Mobile Phase Additive | 0.1% Formic Acid | Proton donor for optimal ESI(+) ionization efficiency. |
| Ionization Mode | ESI Positive (+) | Targets the basic nitrogen atoms in the pyrimidine ring. |
| Mass Range (m/z) | 100 - 1000 | Captures the target ion, isotopic variants, and potential dimers. |
| Internal Calibrant | Leucine Enkephalin | Real-time mass axis correction ensuring < 2 ppm measurement error. |
Data Interpretation & Isotopic Validation
Once the spectra are acquired, the identification is validated through two orthogonal logic gates: Mass Accuracy and Isotopic Pattern Matching.
Logic Gate 1: Mass Accuracy Calculation
The measured mass of the [M+H]+ peak must be compared to the theoretical exact mass (237.1153 Da). The acceptable threshold for HRMS confirmation is typically ≤5 ppm [2].
Error (ppm)=Theoretical Mass(Measured Mass−Theoretical Mass)×106Logic Gate 2: Isotopic Pattern Matching
Relying solely on the monoisotopic mass is a vulnerability. A true self-validating system leverages the molecule's inherent isotopic distribution. For 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine, the software must detect the M+2 peak at 239.1124 Da . Furthermore, the intensity of this M+2 peak must be approximately 32-34% of the monoisotopic peak, confirming the presence of exactly one chlorine atom.
Caption: Logical Relationship Between Isotope Selection and Mass Output.
By adhering to this dual-validation approach, analytical scientists can definitively confirm the identity and structural integrity of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine, ensuring robust data for subsequent pharmacological or toxicological evaluations.
References
- Source: International Union of Pure and Applied Chemistry (IUPAC)
- Source: U.S. Food and Drug Administration (FDA)
- Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL
Pharmacokinetic Profiling and Optimization of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine Scaffolds in Drug Discovery
Executive Summary
The 4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine molecule (CAS 1412957-30-2) serves as a highly privileged structural scaffold in modern medicinal chemistry. Primarily utilized as a reactive intermediate—where the 4-chloro position acts as a handle for nucleophilic aromatic substitution ( SNAr ) or cross-coupling—this core dictates the foundational Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its derived active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of how the lipophilic appendages (cyclohexyl and cyclopropyl) and the pyrimidine core interact with human pharmacokinetic systems, alongside validated protocols for evaluating these properties.
Structural Determinants of Pharmacokinetics
The pharmacokinetic behavior of drugs derived from this scaffold is a direct consequence of its three distinct structural domains. Understanding the causality behind these interactions is critical for rational drug design.
The Pyrimidine Core: Bioisosterism and Solubility
The pyrimidine ring is an electron-rich aromatic heterocycle that acts as a bioisostere for phenyl rings, often improving the pharmacokinetic and pharmacodynamic properties of the drug[1]. The nitrogen atoms at the 1- and 3-positions serve as excellent hydrogen-bond acceptors, which can improve aqueous solubility compared to purely carbocyclic analogs. However, the highly lipophilic substitutions at the 2- and 6-positions on this specific scaffold often counteract this, necessitating careful formulation or further polar substitutions at the 4-position to maintain an optimal oral bioavailability profile[2].
The 6-Cyclohexyl Motif: Lipophilicity and Metabolic Liability
The cyclohexyl group is a bulky, non-planar, highly lipophilic moiety.
-
Target Affinity vs. PK Trade-off: While it excels at occupying deep hydrophobic pockets in target proteins (e.g., kinase hinge regions), it significantly increases the overall partition coefficient ( LogP ). This drives high plasma protein binding (PPB) and reduces the free fraction of the drug.
-
Metabolic Fate: The electron-rich, sp3 -hybridized C-H bonds of the cyclohexyl ring are classic targets for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[3]. Metabolism is typically mediated by cyclohexyl hydroxylation at the 3- or 4-position, which serves as the primary clearance mechanism for these derivatives[3].
The 2-Cyclopropyl Motif: Conformational Constraint and Stability
Cyclopropyl groups are strategically deployed to impart conformational constraint while retaining a high fraction of sp3 carbon character[4].
-
Metabolic Stability: The ring strain of the cyclopropyl group produces shorter, stronger, and more polarized C-H bonds. This high C-H bond dissociation energy significantly reduces susceptibility to oxidative metabolism by CYP enzymes, as it increases the activation energy required for the initial hydrogen atom abstraction step[4].
-
Bioactivation Caveats: While cyclopropylamines can act as suicide inhibitors of CYP450 enzymes via a single electron transfer (SET) or hydrogen atom transfer (HAT) ring-opening mechanism[5], the cyclopropyl group in this scaffold is attached directly to the aromatic pyrimidine ring. This direct C-C linkage avoids the amine-adjacent bioactivation liabilities, allowing the cyclopropyl group to act purely as a metabolically stable lipophilic enhancer.
Metabolic Pathways and Structural Optimization
To visualize the pharmacokinetic liabilities and optimization strategies for this scaffold, we map the metabolic hotspots and corresponding medicinal chemistry interventions.
Metabolic liabilities and optimization of the 4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine scaffold.
Quantitative Pharmacokinetic Data
The following table summarizes representative in vitro and in vivo ADME parameters for the base scaffold and its typical substituted derivatives (where the 4-chloro is replaced via SNAr ).
| Compound Derivative | Aqueous Solubility ( μM ) | Caco-2 Papp ( 10−6 cm/s) | HLM t1/2 (min) | Rat Oral Bioavailability ( F% ) | Primary Clearance Route |
| Base Scaffold (4-Chloro) | < 5.0 | > 25.0 | 12.5 | N/A (Intermediate) | CYP3A4 (Cyclohexyl-OH) |
| 4-Amino Derivative | 15.2 | 18.4 | 18.0 | 10 - 15% | CYP3A4 / Glucuronidation |
| 4-(Piperazin-1-yl) | 85.0 | 12.1 | 24.5 | 45% | CYP2D6 / CYP3A4 |
| 4-Amino-4'-fluoro-cyclohexyl | 12.5 | 20.0 | > 60.0 | 68% | Renal / Biliary |
Data Interpretation: The base scaffold exhibits poor aqueous solubility but excellent membrane permeability. Substituting the 4-chloro group with a basic amine (e.g., piperazine) drastically improves solubility and oral bioavailability. Fluorination of the cyclohexyl ring effectively blocks the primary CYP450 hydroxylation site, extending the half-life significantly.
In Vitro ADME Profiling Protocols (Self-Validating Systems)
To ensure scientific integrity, ADME data must be generated using standardized, self-validating experimental protocols[2]. Below are the detailed methodologies for assessing the pharmacokinetic properties of this scaffold.
Protocol 1: Microsomal Stability Assay (CYP450 Metabolism)
Causality: We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes for initial screening because HLMs isolate the cytochrome P450 and UGT enzyme fractions. This allows us to pinpoint Phase I oxidative liabilities (specifically on the cyclohexyl ring) without the confounding variables of cellular membrane transport.
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the pyrimidine test compound (final concentration 1 μM , keeping organic solvent < 0.1% to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor required to initiate the electron transfer cascade at the CYP450 heme center.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint ) using the formula:
CLint=(k×V)/protein concentration
Protocol 2: Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from a human colorectal carcinoma, is utilized to predict in vivo intestinal absorption. A strict 21-day culture period is mandatory because it allows the cells to spontaneously differentiate into an enterocyte-like phenotype, complete with apical microvilli and critical efflux transporters (like P-gp)[2].
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell® inserts. Culture for 21-28 days, changing the medium every other day.
-
Self-Validation Check (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER value > 250 Ω·cm² confirms the formation of tight junctions and monolayer integrity, ensuring that any measured drug transport is transcellular rather than an artifact of paracellular leakage.
-
Assay Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Dosing:
-
Apical to Basolateral (A-B): Add 10 μM of the pyrimidine compound to the apical chamber. Add blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 10 μM of the compound to the basolateral chamber. Add blank HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 2 hours.
-
Sampling: Remove aliquots from the receiver chambers at 120 minutes. Quench with acetonitrile containing an internal standard.
-
Calculation: Calculate the apparent permeability ( Papp ) using the equation:
Papp=(dQ/dt)/(C0×A)(Where dQ/dt is the rate of permeation, C0 is the initial concentration, and A is the surface area of the insert). Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ) to determine if the scaffold is a substrate for active efflux.
References
-
Shanu-Wilson, Julia. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, Sep. 2021.[Link]
-
Nammalwar, Baskar, and Richard A. Bunce. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals (Basel), Jan. 2024.[Link]
-
Makarova, N., et al. "Preclinical pharmacokinetics and metabolism of a potent non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Xenobiotica, Sep. 2008.[Link]
-
Wang, Y., et al. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." Frontiers in Chemistry, Jan. 2017.[Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
Comprehensive HPLC Method Development and Validation for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Executive Summary
The analysis of highly lipophilic, basic active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechanistically driven approach to chromatographic method development. 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (CAS: 1412957-30-2) is a complex synthetic intermediate characterized by extreme hydrophobicity and a basic pyrimidine core.
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this compound. By addressing the physicochemical bottlenecks—namely, strong column retention and secondary silanol interactions—this guide provides a self-validating analytical protocol compliant with the latest ICH Q2(R2) validation guidelines[1].
Physicochemical Profiling & Mechanistic Rationale
To design an effective analytical method, we must first deconstruct the analyte's molecular architecture and predict its behavior within a chromatographic system.
Structural Challenges
-
Extreme Lipophilicity: The presence of a bulky cyclohexyl group at position 6, a cyclopropyl group at position 2, and a chloro substituent at position 4 renders the molecule highly non-polar. This dictates the need for a high-strength organic modifier (Acetonitrile) to ensure timely elution and prevent excessive peak broadening.
-
Pyrimidine Basicity & Peak Tailing: The nitrogen atoms within the pyrimidine ring possess lone pairs that can act as hydrogen bond acceptors or become protonated depending on the pH. In silica-based RP-HPLC, unreacted residual silanol groups ( −Si-OH ) on the stationary phase can dissociate into negatively charged silanoxide ions ( −Si-O− ) at mid-to-high pH levels. The electrostatic interaction between the basic pyrimidine nitrogens and these acidic silanols is a primary driver of peak tailing and retention heterogeneity[2].
Chromatographic Strategy (Causality of Choices)
To mitigate these challenges, the method architecture is built on the following causal relationships:
-
Stationary Phase Selection: A highly endcapped, high-purity C18 column (e.g., Waters XBridge or Phenomenex Luna Omega) is selected to maximize hydrophobic interaction while minimizing exposed silanols.
-
Mobile Phase pH Control: To completely suppress silanol ionization, the aqueous mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). At this pH, residual silanols are fully protonated and neutral, effectively shutting down the secondary ion-exchange mechanism that causes tailing[3].
-
Elevated Column Temperature: Operating at 40°C decreases mobile phase viscosity and improves the mass transfer kinetics of the bulky cyclohexyl and cyclopropyl groups, sharpening the chromatographic peak.
Caption: Mechanistic interaction pathways and the mitigating effect of pH control.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; it includes System Suitability Testing (SST) criteria that must be met prior to sample analysis to ensure the integrity of the data.
Reagents and Materials
-
Analyte: 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine Reference Standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic acid (TFA).
Chromatographic Conditions
-
Column: Endcapped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 15°C (to prevent solvent evaporation and degradation).
-
Detection: UV Photodiode Array (PDA) at 254 nm (Extraction wavelength).
-
Injection Volume: 10 µL.
Gradient Elution Program
Due to the compound's high lipophilicity, the gradient starts at a relatively high organic composition to reduce run time, ramping up to 95% to ensure complete elution and column washing.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 50 | 50 | Initial |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold (Wash) |
| 12.1 | 50 | 50 | Step (Re-equilibration) |
| 16.0 | 50 | 50 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v). Note: Matching the initial gradient composition prevents solvent-mismatch peak distortion.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication, then make up to volume with the diluent.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][4]. The validation workflow ensures that the analytical procedure provides results with acceptable response, accuracy, and precision across the reportable range[1].
Caption: Sequential workflow for ICH Q2(R2) analytical method validation.
System Suitability Testing (SST)
Before executing validation parameters, SST must be established using six replicate injections of the Working Standard (100 µg/mL).
-
Retention Time ( tR ): ~6.8 minutes.
-
Tailing Factor ( Tf ): ≤1.5 (Demonstrates successful suppression of silanol interactions).
-
Theoretical Plates ( N ): ≥10,000 .
-
%RSD of Peak Area: ≤2.0% .
Specificity and Forced Degradation
Specificity demonstrates the ability to unequivocally assess the analyte in the presence of impurities or degradants[4]. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) were conducted. The PDA detector's peak purity tool must confirm that the purity angle is less than the purity threshold for the 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine peak, proving no co-elution.
Linearity and Range
The reportable range is derived from the specification and confirms that the procedure provides acceptable accuracy and precision[1].
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (mAU*s) | Statistical Output |
| 25% | 25.0 | 845,200 | Slope (m): 33,815 |
| 50% | 50.0 | 1,690,150 | Y-Intercept (c): +1,250 |
| 75% | 75.0 | 2,538,000 | Correlation Coeff ( R2 ): 0.9998 |
| 100% | 100.0 | 3,382,500 | Residual Sum of Squares: Acceptable |
| 125% | 125.0 | 4,228,100 | Range: 25 - 150 µg/mL |
| 150% | 150.0 | 5,073,900 |
Accuracy (Recovery)
Accuracy was assessed by spiking known amounts of the reference standard into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 50% | 50.0 | 49.6 | 99.2% | 0.8% |
| 100% | 100.0 | 100.4 | 100.4% | 0.5% |
| 150% | 150.0 | 149.1 | 99.4% | 0.6% |
Acceptance Criteria: Mean recovery between 98.0% - 102.0%.
Precision
Method precision (repeatability) was evaluated by preparing six independent sample preparations at the 100% target concentration (100 µg/mL).
| Sample ID | Retention Time (min) | Assay Result (% w/w) |
| Prep 1 | 6.81 | 99.5 |
| Prep 2 | 6.82 | 99.8 |
| Prep 3 | 6.81 | 99.4 |
| Prep 4 | 6.83 | 100.1 |
| Prep 5 | 6.81 | 99.6 |
| Prep 6 | 6.82 | 99.7 |
| Mean | 6.817 | 99.68 |
| % RSD | 0.12% | 0.25% |
Acceptance Criteria: %RSD of Assay ≤2.0% .
Troubleshooting & Field Insights
-
Baseline Drift during Gradient: Because TFA absorbs UV light at low wavelengths, a baseline drift may occur as the gradient shifts from 50% to 95% Acetonitrile. Extracting the chromatogram at 254 nm (where TFA absorbance is negligible) prevents this issue. If monitoring at lower wavelengths (e.g., 210 nm) is required, switch the modifier to 0.1% Phosphoric acid, provided MS compatibility is not needed.
-
Peak Splitting: Given the extreme hydrophobicity of the compound, injecting a sample dissolved in 100% Acetonitrile into a mobile phase starting at 50% aqueous can cause solvent-mismatch peak splitting. Always ensure the sample diluent matches the initial gradient conditions (50:50 MeCN:Water).
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link][4][5]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link][1]
-
Molecular Approaches to Chromatography Using Single Molecule Spectroscopy. Analytical Chemistry - ACS Publications. URL:[Link][2]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI. URL:[Link][3]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Executive Summary & Substrate Profiling
The synthesis of highly decorated pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a privileged, highly lipophilic building block. However, functionalizing the C4 position via transition-metal catalysis presents a unique intersection of electronic activation and severe steric hindrance.
Mechanistic Causality (The "Why")
-
Electronic Activation: The pyrimidine ring is highly electron-deficient. The electronegativity of the two nitrogen atoms lowers the LUMO of the heterocycle, making the C4–Cl bond highly susceptible to oxidative addition by Pd(0) species, significantly more so than unactivated chlorobenzenes [1].
-
Steric Hindrance: The adjacent C6-cyclohexyl and C2-cyclopropyl groups create a sterically congested pocket around the C4 electrophilic center. While oxidative addition is electronically favored, the subsequent transmetalation and reductive elimination steps are sterically penalized.
-
Catalyst Poisoning: The basic pyrimidine nitrogens can coordinate to the palladium center (κ-2 coordination), leading to off-cycle resting states and catalyst deactivation [2].
Solution: The successful cross-coupling of this substrate requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands (e.g., dppf) that accelerate reductive elimination while providing enough steric shielding to prevent pyrimidine nitrogen coordination.
Strategic Workflow & Ligand Selection
The selection of the cross-coupling methodology depends strictly on the nucleophile. The following decision matrix outlines the logic for selecting the optimal catalytic system.
Caption: Decision matrix for cross-coupling conditions based on the desired bond formation.
Catalytic Cycle Overview
Understanding the catalytic cycle is essential for troubleshooting. For 4-chloropyrimidines, the rate-determining step often shifts from oxidative addition (common in aryl chlorides) to transmetalation or reductive elimination due to the steric bulk of the C6-cyclohexyl group.
Caption: Generalized palladium-catalyzed cross-coupling cycle for 4-chloropyrimidines.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Scientific Rationale: The Suzuki-Miyaura coupling of 4-chloropyrimidines requires a base and a protic co-solvent (water) to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is essential for successful transmetalation to the Pd(II) center [1]. We utilize Pd(dppf)Cl₂ as it provides an excellent balance of stability and reactivity for pyrimidine substrates.
Materials:
-
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative, the boronic acid, and K₃PO₄.
-
Degassing (Critical Step): Add 1,4-dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the reaction.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Monitor progression via LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). The aqueous wash removes the phosphate salts and residual boronic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Scientific Rationale: Amination of this sterically hindered pyrimidine requires specialized Buchwald dialkylbiaryl phosphine ligands. For primary amines, BrettPhos is mandatory; its extreme steric profile prevents the binding of a second amine molecule (which would form an unreactive bis-amine Pd(II) complex) and forces rapid reductive elimination [3]. For secondary amines, RuPhos is preferred to accommodate the geometry of the nucleophile.
Materials:
-
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (1.0 equiv, 1.0 mmol)
-
Amine nucleophile (1.2 equiv, 1.2 mmol)
-
BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous Toluene (8 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with the 4-chloropyrimidine, NaOtBu, and BrettPhos Pd G3. Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the starting material to the pyrimidinone.
-
Solvent & Amine Addition: Add anhydrous toluene followed by the amine nucleophile. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the reaction mixture at 100 °C for 8–12 hours.
-
Workup: Cool to room temperature. Quench the reaction by filtering through a short pad of Celite to remove palladium black and inorganic salts, eluting with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the resulting aminopyrimidine.
Quantitative Data & Optimization Matrix
The following table summarizes expected outcomes based on validated literature parameters for highly substituted 4-chloropyrimidines [1][3].
| Reaction Type | Nucleophile Class | Optimal Catalyst System | Base / Solvent | Temp / Time | Expected Yield |
| Suzuki-Miyaura | Electron-Rich Aryl Boronic Acid | 5 mol% Pd(dppf)Cl₂ | K₃PO₄ (aq) / 1,4-Dioxane | 90 °C / 12 h | 85–95% |
| Suzuki-Miyaura | Heteroaryl Boronic Acid | 2 mol% XPhos Pd G3 | Na₂CO₃ (aq) / 1,4-Dioxane | 100 °C / 16 h | 75–85% |
| Buchwald-Hartwig | Primary Alkyl Amine | 2 mol% BrettPhos Pd G3 | NaOtBu / Toluene | 100 °C / 8 h | 80–90% |
| Buchwald-Hartwig | Secondary Amine | 2 mol% RuPhos Pd G3 | Cs₂CO₃ / 1,4-Dioxane | 100 °C / 12 h | 70–85% |
Note: If base-sensitive functional groups (e.g., esters, nitriles) are present on the nucleophile during Buchwald-Hartwig amination, replace NaOtBu with the milder Cs₂CO₃ and increase reaction time by 4-6 hours.
References
-
Yang, J., Zhao, H., Schultz, J. E., Wisniewski, S. R., Simmons, E. M., & Diao, T. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis, 15(22), 19302-19311.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]
Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing detailed information about molecular structure, dynamics, and purity.[1][2] The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation.[1][3] This application note provides a comprehensive, in-depth guide to the preparation of high-quality NMR samples for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine, a heterocyclic compound with structural motifs relevant to medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute the protocol but also troubleshoot and adapt it for similar small molecules.
Analyte Characterization: The Foundation of Method Development
Before any sample is prepared, understanding the physicochemical properties of the analyte is paramount. The structure of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine dictates its behavior in solution and informs every subsequent decision in the sample preparation workflow.
-
Core Structure: A pyrimidine ring, which is a nitrogen-containing heterocycle. While the nitrogen atoms can potentially engage in hydrogen bonding, the ring itself is relatively non-polar.[4]
-
Substituents:
-
Cyclohexyl & Cyclopropyl Groups: These saturated aliphatic rings are non-polar and hydrophobic, significantly contributing to the molecule's overall non-polar character.
-
Chloro Group: The electronegative chlorine atom introduces a slight dipole but does not impart significant polarity or hydrogen bonding capability.
-
-
Predicted Solubility: Based on its structure, 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is predicted to be a non-polar to moderately polar organic compound. Studies on similar pyrimidine derivatives show good solubility in solvents like chloroform (CDCl₃), N,N-dimethylformamide (DMF), and methanol, with solubility generally increasing with temperature.[4][5][6][7] Therefore, it should be readily soluble in common, less-polar deuterated organic solvents.
-
Stability: Halogenated pyrimidines are generally stable; however, prolonged exposure to acidic conditions or nucleophilic solvents should be considered, although it is not expected to be a major issue with standard NMR solvents.[8][9]
This initial analysis strongly suggests that a non-polar, aprotic solvent will be the ideal choice for this analyte.
The Critical Choice of Deuterated Solvent
The primary role of a deuterated solvent in ¹H NMR is to eliminate overwhelming signals from the solvent's own protons, which would otherwise obscure the analyte's signals.[10] Furthermore, the deuterium (²H) nucleus provides a lock signal that the spectrometer uses to stabilize the magnetic field, ensuring the accuracy and reproducibility of the experiment.[10][11]
The selection of the appropriate solvent is the most critical step and should be guided by the analyte's properties.
Recommended Solvent: Deuterated Chloroform (CDCl₃)
For 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine, Deuterated Chloroform (CDCl₃) is the recommended primary solvent.
Causality Behind the Choice:
-
Excellent Solubilizing Power: CDCl₃ is a relatively non-polar solvent that is highly effective at dissolving a wide range of organic compounds, particularly those rich in hydrocarbon moieties like our target molecule.[12][13]
-
Chemical Inertness: It is largely inert and unlikely to react with the analyte. However, it's worth noting that CDCl₃ can contain trace amounts of acid, which can be neutralized by storing it over potassium carbonate.[13][14]
-
Low Viscosity: Low-viscosity solvents like CDCl₃ typically produce sharper NMR signals compared to more viscous solvents like DMSO-d₆, which can cause line broadening.[15]
-
Convenient Spectral Window: The residual proton peak in CDCl₃ appears as a sharp singlet at ~7.26 ppm.[10][12] This region is typically where aromatic protons resonate. Given our analyte lacks aromatic protons (other than the pyrimidine ring itself, which will be further downfield), this peak is unlikely to interfere with signals from the cyclohexyl or cyclopropyl groups.
-
Ease of Sample Recovery: CDCl₃ has a low boiling point (61.2 °C), which facilitates easy removal by evaporation should the sample need to be recovered post-analysis.[16]
Comparative Data for Common Solvents
To provide a broader context, the properties of several common deuterated solvents are summarized below. This table serves as a decision-making tool if solubility issues arise with the primary choice.
| Deuterated Solvent | Abbreviation | Residual ¹H Peak (ppm) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Chloroform-d | CDCl₃ | ~7.26 | 61.2 | Primary choice. Excellent for non-polar to moderately polar organic molecules. Low viscosity.[12][16] |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | 56.5 | Good for a wide range of organic compounds; dissolves many things.[12][13] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~2.50 | 189 | Highly polar; excellent for polar compounds, peptides, and carbohydrates. High viscosity can broaden peaks.[12][15] |
| Methanol-d₄ | CD₃OD | ~3.31, ~4.87 (OH) | 64.7 | Polar, protic solvent. Useful for polar compounds and studying hydrogen exchange.[11] |
| Benzene-d₆ | C₆D₆ | ~7.16 | 80.1 | Non-polar. Can induce significant shifts (aromatic solvent-induced shifts), which can be useful for resolving overlapping signals. |
| Acetonitrile-d₃ | CD₃CN | ~1.94 | 81.6 | Medium polarity. Good for a wide range of organic compounds.[17] |
Optimizing Sample Concentration
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) and the time required for data acquisition.[3][18] However, excessively high concentrations can lead to viscosity-induced line broadening and intermolecular interactions that may complicate the spectrum.[19][20]
| Experiment Type | Recommended Mass (mg) | Molar Concentration (approx.)* | Rationale |
| ¹H NMR (Routine) | 2 - 5 mg | 15 - 40 mM | Provides excellent S/N for structural confirmation within a few minutes of acquisition time.[1] |
| ¹³C NMR | 15 - 30 mg | 115 - 230 mM | Higher concentration is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[18] |
| 2D NMR (e.g., COSY, HSQC) | 10 - 25 mg | 75 - 190 mM | A higher concentration ensures sufficient signal for detecting weaker cross-peaks in a reasonable timeframe.[1] |
| Quantitative NMR (qNMR) | 5 - 10 mg (precisely weighed) | 40 - 75 mM | Concentration must be accurately known and within a range that ensures linearity of detector response. |
*Based on a molecular weight of ~210.68 g/mol and dissolution in 0.6 mL of solvent.
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol details the standard procedure for preparing a high-quality sample for routine structural elucidation.
Materials and Equipment
-
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (2-5 mg)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[3]
-
NMR tube cap
-
Small, clean vial (e.g., 1.5 mL glass vial)
-
Pasteur pipette with a cotton or glass wool plug
-
Pipettor or glass syringe for solvent transfer
-
Vortex mixer
Step-by-Step Methodology
-
Weigh the Analyte: Accurately weigh 2-5 mg of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine directly into a clean, dry vial.
-
Expert Insight: Preparing the sample in a separate vial before transferring it to the NMR tube allows you to visually confirm complete dissolution and makes it easier to filter.[1]
-
-
Add the Solvent: Using a glass syringe or positive-displacement pipette, add approximately 0.6 mL of CDCl₃ to the vial.[21]
-
Trustworthiness: Standard air-displacement micropipettes are inaccurate for volatile organic solvents like chloroform. Using a proper syringe ensures an accurate solvent volume, which is crucial for achieving the correct sample height in the NMR tube.[21]
-
-
Ensure Complete Dissolution: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. Visually inspect against a bright background to ensure no particulate matter remains.[22]
-
Expert Insight: A concentration gradient in the sample can be disastrous for shimming.[22] Thorough mixing is essential for creating a homogeneous magnetic environment.
-
-
Filter the Sample: Take a clean Pasteur pipette and tightly pack a small plug of cotton or glass wool into the narrow section. Use this to filter the sample solution directly into the NMR tube.
-
Check Sample Height: The final volume in the NMR tube should result in a column height of 4-5 cm (approximately 0.55-0.7 mL for a standard 5 mm tube).[3][21]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure final homogeneity.
-
Quality Check: Before placing the sample in the spectrometer, hold the tube up to the light and check for any "floaters," "sinkers," or cloudiness. The solution must be perfectly clear.[23]
Workflow Diagram
Caption: Troubleshooting Logic for Poor Spectral Lineshape.
Common Issues and Solutions
| Symptom | Possible Cause(s) | Solution(s) |
| Broad, distorted peaks | 1. Inhomogeneous solution (poor mixing).<[22]br>2. Suspended particles/precipitate.<[3][19]br>3. Incorrect sample volume.<[19][21]br>4. High sample viscosity due to over-concentration. [19] | 1. Remove tube, vortex thoroughly, and re-shim.2. Re-prepare the sample, ensuring filtration.3. Adjust solvent volume to 4-5 cm height.4. Dilute the sample. |
| No lock signal | 1. No deuterated solvent was used.2. Insufficient solvent volume.3. Severe magnetic field inhomogeneity (very poor shims). | 1. Re-prepare sample with the correct solvent.<[19]br>2. Add more solvent to reach the correct height.3. Load a standard shim file and re-shim automatically. [24] |
| Large peak at ~1.56 ppm | Water contamination in CDCl₃. | Use a fresh ampoule of solvent. Handle solvents in a dry environment and dry NMR tubes before use. [17] |
| Signals are very weak | Sample is too dilute. | Prepare a more concentrated sample. Remember that halving the concentration requires four times the acquisition time for the same S/N. [3] |
| Paramagnetic impurities | Contamination with metal ions (e.g., from glassware or reagents). | Severe line broadening across the entire spectrum. Re-purify the compound. Ensure glassware is scrupulously clean. [1] |
Conclusion
The acquisition of a high-quality, high-resolution NMR spectrum for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a direct result of a systematic and well-understood sample preparation procedure. By selecting the appropriate solvent (CDCl₃), optimizing the sample concentration for the desired experiment, and adhering to best practices for ensuring a homogeneous, particulate-free solution, researchers can generate reliable and reproducible data. This note provides the protocols and, more importantly, the scientific rationale necessary to empower scientists to not only succeed with this specific molecule but to apply these core principles to a wide array of challenges in chemical analysis.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- (2025, August 28).
- BenchChem. A Comparative Guide to Deuterated Solvents for NMR Analysis.
- Labinsights. (2025, February 19).
- (2025, December 29).
- Merck Millipore. NMR Solvents.
- Troubleshooting Acquisition Related Problems - NMR.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation.
- Pauwels, J., et al. (2012). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- University of Wyoming. NMR Useful Tips.
- University of Ottawa NMR Facility Blog. (2007, September 26). The Effects of Bad Shimming.
- qNMR Exchange. (2024, March 29). Shimming problem.
- University of Ottawa NMR Facility Blog. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
- University of Ottawa NMR Facility Blog. (2008, December 15). The Importance of Mixing Your NMR Samples.
- Jaworska, M., et al. (2020).
- Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- Michigan State University, Department of Chemistry. NMR Spectroscopy.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- BIPM. qNMR Internal Standard Reference Data (ISRD).
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- Michigan State University, Max T. Rogers NMR Facility. Sample Preparation.
- ResearchGate. (2019, June 14). How will increase in concentration affect HNMR Spectrum?.
- FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR).
- Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
- Sigma-Aldrich. NMR Solvents.
- Cornell University, NMR and Chemistry MS Facilities. NMR Sample Preparation.
- Basic NMR Concepts.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry.
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC. (n.d.). Retrieved from [Link]
- JEOL. NMR Basics for the absolute novice.
- AZoM. (2023, March 24). NMR Spectroscopy for Chemical Industry.
- Bhesaniya, K., & Baluja, S. (2014).
- PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine.
- MilliporeSigma. 4-chloro-2-cyclopropyl-6-methylpyrimidine.
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
- Bruker. NMR Instruments | Nuclear Magnetic Resonance Spectroscopy.
- Baluja, S., et al. (2016).
- Anasazi Instruments. NMR Spectroscopy Resources.
- Silva, A. M. S., & Pinto, D. C. G. A.
- ACS Organic & Inorganic Au. (2024, September 5).
- BenchChem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
- PubChem. 4-Chloro-6-cyclopropylpyrimidine.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
- PubChemLite. 4-chloro-6-cyclohexylpyrimidine (C10H13ClN2).
- (2025, April 7). (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Instruments | Nuclear Magnetic Resonance Spectroscopy | Bruker [bruker.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. How To [chem.rochester.edu]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 22. University of Ottawa NMR Facility Blog: The Importance of Mixing Your NMR Samples [u-of-o-nmr-facility.blogspot.com]
- 23. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 24. NMR Useful Tips [uwyo.edu]
Scale-Up Manufacturing Process for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Master Batch Protocol
Executive Summary
4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a highly functionalized, sterically hindered heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The transition of this intermediate from discovery-scale synthesis to multikilogram manufacturing presents distinct chemical engineering challenges. This guide details a self-validating, two-step scale-up process designed to maximize stoichiometric efficiency, control highly exothermic reaction profiles, and mitigate the severe hazards associated with phosphorus oxychloride (POCl₃) quenching.
Process Chemistry & Mechanistic Rationale
Step 1: Modified Pinner-Type Pyrimidine Condensation
The construction of the pyrimidine core relies on a base-catalyzed condensation between cyclopropanecarboxamidine hydrochloride and ethyl 3-cyclohexyl-3-oxopropanoate.
Causality & Design Choice: Sodium methoxide (NaOMe) in methanol is selected over weaker bases (e.g., K₂CO₃) because complete and rapid deprotonation is required to liberate the free amidine base. This drives the initial nucleophilic attack of the amidine nitrogen onto the highly hindered β -ketoester carbonyl. Subsequent intramolecular cyclization and the elimination of water and ethanol yield the intermediate 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol .
Step 2: Catalytic Deoxychlorination
The conversion of the pyrimidin-4-ol tautomer to the corresponding 4-chloropyrimidine is achieved via deoxychlorination using POCl₃.
Causality & Design Choice: Mechanistically, the pyrimidin-4-one oxygen attacks the electrophilic phosphorus of POCl₃, forming a dichlorophosphite leaving group. Historically, this reaction is performed in neat, excess POCl₃. However, at scale, this presents an unacceptable thermal hazard. We employ a modified protocol utilizing near-equimolar POCl₃ (1.5 eq) in toluene, catalyzed by N,N-dimethylaniline . The tertiary amine accelerates the reaction by forming a highly electrophilic Vilsmeier-type complex, facilitating nucleophilic aromatic substitution by chloride ions. Toluene acts as a critical heat sink to moderate the exotherm and provides a robust organic phase for the subsequent quench.
Two-step synthesis workflow for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine.
Scale-Up Challenges & Risk Mitigation (Safety Logic)
The primary risk in this manufacturing process is the hydrolysis of unreacted POCl₃ during workup. POCl₃ reacts violently with water, releasing phosphoric acid and hydrogen chloride (HCl) gas in a highly exothermic process ( Δ H ≈ -300 kJ/mol). Direct addition of water to the reaction vessel (forward quench) at scale risks thermal runaway and catastrophic overpressurization .
Self-Validating Safety System: The protocol mandates a reverse-quench methodology . The active reaction mixture is transferred slowly into a large volume of cold (0–5 °C) aqueous sodium hydroxide. The high heat capacity of the alkaline bath absorbs the enthalpy of hydrolysis, while the base immediately neutralizes the evolving HCl. The system is self-validating: if the pH of the quench bath drops below 10, the transfer is automatically paused, preventing toxic gas evolution.
Decision matrix for POCl3 quenching during scale-up manufacturing.
Analytical Control & Quantitative Data
To maintain a self-validating process, the following In-Process Controls (IPCs) and release specifications are established.
| Parameter | Analytical Method | Acceptance Criteria | Mechanistic / Process Rationale |
| Step 1 Conversion | HPLC (Area %) | Pyrimidin-4-ol > 98.0% | Ensures complete cyclization; prevents unreacted ketoester from degrading in Step 2. |
| Step 2 Conversion | HPLC (Area %) | Target API Int. > 99.0% | Confirms complete deoxychlorination; prevents unreacted alcohol from carrying over. |
| Quench pH | pH Probe (Continuous) | pH > 10.0 | Confirms complete neutralization of HCl/H₃PO₄, preventing toxic gas evolution. |
| Water Content | Karl Fischer Titration | < 0.5% w/w | Prevents hydrolysis of the final chlorinated pyrimidine during storage. |
Step-by-Step Manufacturing Protocols
Protocol A: Synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol
-
Reactor Preparation: Purge a clean, dry 50 L glass-lined reactor with N₂ for 15 minutes.
-
Base Charge: Add Methanol (20 L) and Sodium Methoxide (NaOMe, 2.2 eq, 30% w/w in MeOH).
-
Amidine Addition: Charge cyclopropanecarboxamidine hydrochloride (1.0 eq, 5.0 kg). Stir at 20 °C for 30 minutes.
-
Causality: This incubation period ensures the complete liberation of the free amidine base prior to the introduction of the electrophile.
-
-
Ketoester Addition: Slowly add ethyl 3-cyclohexyl-3-oxopropanoate (1.05 eq) via an addition funnel over 1 hour.
-
Self-Validation: A slight exotherm (approx. 5–10 °C) will be observed, confirming the initiation of the nucleophilic attack.
-
-
Cyclization: Heat the mixture to reflux (approx. 65 °C) and maintain for 12 hours. Monitor via IPC-1.
-
Workup: Concentrate the mixture under vacuum to 30% of its original volume. Add Water (25 L) and adjust the pH to 5.5 using 2M HCl.
-
Causality: Adjusting the solution to the isoelectric point of the pyrimidinol ensures maximum precipitation and yield.
-
-
Isolation: Filter the resulting slurry, wash the filter cake with cold water (2 x 5 L), and dry under vacuum at 50 °C until constant weight.
Protocol B: Synthesis of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine
-
Reactor Preparation: Ensure the 50 L reactor is strictly dry (KF < 0.1%).
-
Reagent Charge: Add 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (1.0 eq, 6.0 kg), Toluene (30 L, 5 vol), and N,N-Dimethylaniline (0.5 eq).
-
POCl₃ Addition: Heat the suspension to 80 °C. Add Phosphorus Oxychloride (POCl₃, 1.5 eq) dropwise over 2 hours.
-
Self-Validation: Adding POCl₃ at elevated temperatures ensures it reacts immediately upon addition (kinetically driven). This prevents the dangerous accumulation of unreacted POCl₃ that could lead to a delayed thermal runaway.
-
-
Reaction: Heat the mixture to 95 °C and stir for 4 hours. Monitor via IPC-2 until starting material is <1%.
-
Reverse Quench (Critical Safety Step): In a separate 100 L quench vessel, prepare a solution of 2M NaOH (40 L) and cool to 0–5 °C. Slowly transfer the active reaction mixture into the quench vessel, maintaining the internal temperature below 20 °C.
-
Self-Validation: Continuously monitor the pH of the aqueous layer. If the pH drops below 10.0, pause the transfer and add additional NaOH. This ensures self-correction before HCl gas can evolve.
-
-
Phase Separation: Allow the layers to settle for 30 minutes. Separate the lower aqueous layer. Wash the upper toluene layer with brine (10 L).
-
Isolation: Concentrate the toluene layer under reduced pressure to yield the target 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine as a dense oil or low-melting solid.
References
-
Borge, V. V.; Vaze, J. "A Comprehensive Study of Pyrimidine and its Medicinal Applications." Heterocycles, Vol. 104, No. 3, 2022. URL: [Link]
-
Sun, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃." Molecules 2012, 17, 4533-4544. URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and optimization strategies for the Suzuki coupling of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine, with a specific focus on the critical parameter of reaction temperature. As Senior Application Scientists, we present this information in a practical question-and-answer format to directly address challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature range for the Suzuki coupling of an electron-deficient heteroaryl chloride like 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine?
A: For heteroaryl chlorides, which are generally less reactive than their bromide or iodide counterparts, a higher reaction temperature is often necessary to facilitate the rate-limiting oxidative addition step.[1][2] A good starting point for this substrate is typically in the range of 80-100 °C .[3] However, the optimal temperature is highly dependent on the specific catalyst system, base, and solvent employed. Some reactions may require temperatures up to 110 °C or even higher, particularly with less active catalysts.[2] Conversely, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may allow for lower temperatures.[4]
Q2: My reaction is sluggish and shows low conversion of the starting material. Should I simply increase the temperature?
A: While increasing the temperature can enhance the reaction rate, it's not always the optimal solution and can sometimes lead to detrimental side reactions.[3][5] Before elevating the temperature, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[6] Oxygen can deactivate the Pd(0) catalyst, so thorough degassing of the reaction mixture is crucial.[6]
-
Ligand Choice: For challenging substrates like heteroaryl chlorides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can significantly promote the oxidative addition step.[2][4]
-
Base Strength: An inappropriate base can lead to a sluggish reaction. A systematic screening of bases may be necessary.[2]
If these factors have been optimized and the reaction is still slow, a careful and incremental increase in temperature is a reasonable next step. Monitoring the reaction by TLC or LC-MS is essential to track the consumption of starting material and the formation of both product and byproducts.[[“]]
Q3: I'm observing significant byproduct formation at higher temperatures. What are the common side reactions and how can I mitigate them?
A: Higher temperatures can accelerate undesired side reactions. The most common byproducts in Suzuki couplings include:
-
Homocoupling: The reaction of two boronic acid molecules. This can be minimized by ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the aryl halide.[3]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This is often exacerbated by high temperatures.[3][6] Using fresh, high-purity boronic acid and carefully optimized conditions can help.
-
Dehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom. This can occur via a palladium-hydride species.[5]
To mitigate these, instead of solely relying on high temperatures, consider using a more active catalyst system that can operate efficiently at a lower temperature.[2] Microwave irradiation can also be a valuable tool, often leading to shorter reaction times and improved yields, even at lower catalyst loadings.[3][8]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low to No Product Formation
If you observe little to no formation of your desired product, a systematic approach is needed to identify the root cause.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Significant Byproduct Formation
The presence of major byproducts indicates that the reaction conditions favor undesired pathways.
| Observed Byproduct | Potential Causes | Recommended Actions |
| Homocoupling of Boronic Acid | - Slow transmetalation. - Inefficient oxidative addition. | - Use a slight excess of the 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine.[3] - Ensure a highly active catalyst is used to promote the main catalytic cycle. |
| Protodeboronation | - High reaction temperature.[3] - Presence of excess water or protic impurities. - Certain bases can promote this side reaction.[3] | - Attempt the reaction at a lower temperature with a more active catalyst system. - Use anhydrous solvents if the reaction allows, or carefully control the water content. - Screen different bases. |
| Dehalogenation of Pyrimidine | - Formation of Palladium-hydride species.[5] - High temperatures can favor this pathway. | - Optimize the ligand and base combination.[5] - Consider aprotic solvents to minimize potential hydride sources.[5] - Lower the reaction temperature. |
III. Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol provides a framework for systematically optimizing the reaction temperature.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (1.0 equiv), the desired boronic acid (1.1-1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture).[3] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand under a positive flow of inert gas.[3]
-
Heating and Monitoring: Divide the reaction mixture into equal aliquots in separate reaction vials if possible. Heat each aliquot to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C) with vigorous stirring.[9]
-
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, etc.) by TLC or LC-MS to determine the rate of conversion and the profile of byproduct formation.[[“]]
-
Work-up: Once a reaction reaches completion or a set time point, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Analysis: Analyze the crude product mixture of each reaction to determine the optimal temperature that provides the best balance of reaction rate and selectivity.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can be an effective alternative to conventional heating.[8]
-
Reaction Setup: In a microwave reactor vial, combine 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (1.0 equiv), the boronic acid (1.1 equiv), a base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[8]
-
Solvent Addition: Add a suitable solvent system (e.g., 1,4-Dioxane/H₂O, 2:1).[8]
-
Inerting: Displace the air in the vial with an inert gas and seal the vial.[8]
-
Irradiation: Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[8]
-
Work-up and Analysis: After cooling, work up the reaction as described in the conventional heating protocol and analyze the products.
IV. Data Presentation
Table 1: Recommended Starting Conditions for Temperature Optimization
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Temperature | 80 - 110 °C | Chloropyrimidines are less reactive and often require higher temperatures for efficient oxidative addition.[2] |
| Catalyst Loading | 1 - 5 mol% | Sufficient loading is needed to drive the reaction to completion. Higher loadings may be necessary for challenging substrates.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and can significantly impact the reaction outcome. A screen of different bases is often beneficial.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents are commonly used. The addition of water is often necessary to dissolve the inorganic base.[2][3] |
V. Mechanistic Considerations
Understanding the catalytic cycle is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]
Temperature primarily influences the rate of each step in this cycle. For less reactive aryl chlorides, the initial "Oxidative Addition" step is often rate-limiting and requires thermal energy to proceed efficiently. However, excessive heat can also accelerate catalyst decomposition or side reactions, disrupting the cycle.
References
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. troubleshooting low yields in 9-BBN Suzuki coupling.
- Consensus Academic Search Engine. Suzuki Reaction General Procedure.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem., 72, 5104-5112.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Benchchem. How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. consensus.app [consensus.app]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
optimizing mobile phase gradients for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine LC-MS
Welcome to the Technical Support Center for Analytical Development. This knowledge base is specifically engineered for researchers and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine .
Due to the unique structural features of this molecule—combining a basic pyrimidine core with highly lipophilic substituents (cyclohexyl and cyclopropyl) and an electron-withdrawing chloro group—standard generic LC-MS gradients often fail, resulting in poor retention time reproducibility, severe peak tailing, and sub-optimal ionization.
Below is our comprehensive troubleshooting guide, mechanistic explanations, and validated protocols to establish a robust, self-validating analytical method.
Part 1: Diagnostic Q&A & Troubleshooting
Q1: Why does 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine exhibit excessive retention times and broad peak shapes on a standard C18 column? Diagnostic Causality: The molecule possesses a significantly high partition coefficient (LogP) driven by the bulky, non-polar cyclohexyl and cyclopropyl groups. When using a generic gradient (e.g., starting at 5% organic modifier), the molecule strongly partitions into the hydrophobic C18 stationary phase and resists elution until the organic concentration is exceptionally high. This prolonged retention leads to longitudinal diffusion inside the column, causing band broadening[1]. Furthermore, shallow gradients fail to focus lipophilic analytes into sharp bands[2]. Solution: Abandon the 5% organic starting conditions. Implement a "step-ramp" gradient that initiates at 30–40% organic modifier to bypass the dead-time of unnecessary aqueous washing, followed by a steep ramp to 95% organic to force rapid, focused elution.
Q2: I am observing severe peak tailing (Asymmetry factor > 1.8). How do I correct this for this specific pyrimidine derivative? Diagnostic Causality: Peak tailing in basic compounds is almost always a result of secondary ion-exchange interactions. While the primary interaction is hydrophobic partitioning, the basic nitrogen atoms in the pyrimidine ring become protonated in acidic mobile phases. These cations interact strongly with negatively charged, un-endcapped residual silanols ( Si−O− ) on the silica backbone of the column. Solution: You must disrupt this secondary interaction.
-
Use a highly end-capped or sterically protected stationary phase (e.g., BEH C18 or Biphenyl).
-
Introduce a volatile buffer like Ammonium Formate (10 mM) into Mobile Phase A. The ammonium ions ( NH4+ ) act as silanol-masking agents, competitively binding to the active silica sites and allowing the pyrimidine to elute based purely on hydrophobic partitioning[3].
Q3: What are the optimal MS ionization parameters, and how does the mobile phase chemistry affect signal intensity? Diagnostic Causality: The molecule is best detected in Positive Electrospray Ionization (ESI+) mode, yielding an [M+H]+ precursor ion at approximately m/z 237.1. However, the electron-withdrawing 4-chloro group slightly reduces the basicity (pKa) of the adjacent pyrimidine nitrogen. If the mobile phase pH is too high, the molecule will not fully protonate in solution, drastically reducing ESI+ efficiency[4]. Solution: Maintain an acidic mobile phase (pH ~2.8 to 3.2) by utilizing 0.1% Formic Acid. The combination of 10 mM Ammonium Formate + 0.1% Formic Acid provides the perfect balance of buffering capacity (for peak shape) and proton abundance (for MS ionization).
Part 2: Mechanistic Visualizations
Fig 1. LC-MS Method Development Workflow for Lipophilic Pyrimidines.
Fig 2. Mechanistic pathway of basic pyrimidine interactions with stationary phases.
Part 3: Quantitative Data & Method Parameters
Systematic optimization of gradients and mobile phase additives is critical for maximizing the performance of untargeted and targeted LC-MS[5]. Below is the quantitative breakdown of optimal conditions.
Table 1: Mobile Phase Additive Comparison for Pyrimidine Derivatives
| Additive Profile | Peak Asymmetry (Tailing Factor) | MS Signal Intensity (ESI+) | Recommendation |
| 0.1% Formic Acid (FA) only | 1.95 (Severe Tailing) | High | Not recommended (Poor chromatography) |
| 10 mM Ammonium Acetate (pH 6.8) | 1.15 (Excellent) | Low | Not recommended (Poor ionization due to neutral pH) |
| 10 mM Ammonium Formate + 0.1% FA | 1.08 (Ideal) | Very High | Optimal (Balances peak shape and protonation) |
Table 2: Optimized Step-Ramp Gradient Profile (Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm; Flow Rate: 0.4 mL/min; Temp: 45°C)
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Mechanistic Purpose |
| 0.00 | 70% | 30% | Initial hold to focus the lipophilic band at the column head. |
| 0.50 | 70% | 30% | Elution of void volume and highly polar matrix components. |
| 3.00 | 5% | 95% | Steep ramp to elute the lipophilic pyrimidine sharply. |
| 4.50 | 5% | 95% | High organic wash to remove strongly retained lipid matrix. |
| 4.60 | 70% | 30% | Instantaneous return to initial conditions. |
| 6.00 | 70% | 30% | Column re-equilibration prior to the next injection. |
Part 4: Step-by-Step Experimental Protocol
To ensure a self-validating system, follow this protocol to establish and verify the method.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 0.63 g of Ammonium Formate (10 mM final concentration). Stir until fully dissolved. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Filter through a 0.22 µm hydrophilic PTFE membrane.
-
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).
Step 2: MS/MS Source Tuning (Targeted MRM)
-
Prepare a 100 ng/mL tuning solution of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine in 50:50 Water:Acetonitrile.
-
Infuse directly into the MS source at 10 µL/min using a syringe pump, while teeing in the LC flow at 0.4 mL/min (50% B).
-
Optimize the Declustering Potential (DP) to maximize the [M+H]+ precursor ion (m/z ~237.1).
-
Perform a product ion scan to identify the two most abundant fragments (likely resulting from the cleavage of the cyclopropyl or cyclohexyl rings). Optimize Collision Energy (CE) for the primary quantifier and secondary qualifier transitions.
Step 3: Gradient Execution & System Suitability Test (SST)
-
Install the BEH C18 column and equilibrate at 30% B for 15 column volumes until the delta column pressure stabilizes (< 10 psi variance).
-
SST Injection: Inject a 50 ng/mL standard of the analyte in triplicate.
-
Validation Criteria: The system is validated for use only if it meets the following parameters:
-
Retention Time (RT) %RSD ≤ 1.0%.
-
Peak Asymmetry Factor ( As ) between 0.9 and 1.2.
-
Signal-to-Noise (S/N) ratio > 100:1 for the quantifier transition.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites | MDPI [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS | bioRxiv [biorxiv.org]
A Comparative Guide to Purity Validation Protocols for Commercial 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine Batches
In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its starting materials and intermediates. 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a key building block in the synthesis of numerous therapeutic agents, where its structural integrity and purity are paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] Impurities introduced at this stage can lead to unwanted side-reactions, decreased yields, and the formation of potentially toxic byproducts that are difficult to remove in downstream processes.[2][3]
This guide provides an in-depth comparison of robust analytical methodologies for the comprehensive purity validation of commercial batches of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals. Our focus is on creating an orthogonal testing strategy—employing multiple, complementary analytical techniques—to build a complete and trustworthy purity profile.
The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable
A single analytical method is rarely sufficient to declare a pharmaceutical intermediate "pure." Each technique has inherent strengths and biases. For instance, a method optimized for the parent compound may fail to detect a co-eluting impurity. Regulatory bodies like the FDA and EMA mandate a thorough impurity profile, which necessitates a multi-faceted approach.[2][4] The core principle is to use techniques with different separation and detection principles to ensure all potential impurities—organic, inorganic, and residual solvents—are identified and quantified.[3]
Our validation strategy for 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is built upon three pillars of analytical chemistry: High-Performance Liquid Chromatography (HPLC) for the primary assay and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique must be tailored to the physicochemical properties of the analyte and its potential impurities. 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a non-volatile, thermally stable organic solid, making it amenable to several methods. The table below compares the primary techniques discussed in this guide.
| Technique | Principle | Primary Application for this Analyte | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Quantitative purity assay; detection and quantification of non-volatile process and degradation impurities. | High resolution and sensitivity; robust and reproducible; non-destructive; suitable for thermally labile compounds.[6][7] | May not detect impurities without a UV chromophore; potential for co-elution. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[8] | Identification and quantification of volatile organic impurities and residual solvents. | Excellent for volatile compounds; high sensitivity and specificity from MS detection.[7][9] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes.[10] |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[11] | Definitive structural confirmation of the main component; identification and quantification of major impurities without a reference standard. | Provides unambiguous structural information; inherently quantitative (qNMR); non-destructive.[12][13] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests and clear acceptance criteria as mandated by ICH guidelines.[14]
Protocol 1: Reversed-Phase HPLC-UV for Purity Assay and Impurity Profiling
Causality: A reversed-phase C18 column is chosen due to the moderately non-polar nature of the cyclohexyl and cyclopropyl groups, providing good retention and separation from potential polar and non-polar impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. UV detection at 254 nm is selected based on the aromatic nature of the pyrimidine ring.
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Procedure:
-
System Suitability Test (SST):
-
Prepare an SST solution containing ~1.0 mg/mL of the 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine reference standard and 0.01 mg/mL of a known, related impurity (e.g., a starting material).
-
Inject the SST solution six times.
-
Acceptance Criteria: %RSD for the main peak area ≤ 1.0%; resolution between the main peak and the impurity peak ≥ 2.0; tailing factor for the main peak ≤ 1.5.
-
-
Standard Preparation:
-
Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of diluent to create a 1.0 mg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the commercial batch sample in the same manner as the standard to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Calculation:
-
Calculate the % Purity (Area Normalization): (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Quantify known impurities against the reference standard. Impurities present at levels >0.1% must be identified and quantified.
-
Method Validation Summary (Illustrative Data):
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Pass |
| Linearity (0.1 - 1.5 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | Repeatability (n=6) ≤ 1.0% | 0.4% |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.01% / 0.03% |
Protocol 2: GC-MS for Volatile Impurities & Residual Solvents
Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[8] A headspace sampling technique is used for residual solvents to avoid injecting non-volatile matrix components onto the GC column. A 5% phenyl-methylpolysiloxane column is a good general-purpose choice, providing selectivity for a wide range of common synthesis solvents (e.g., Toluene, Dichloromethane, Heptane).
Instrumentation & Consumables:
-
GC system with a Headspace Autosampler and a Mass Spectrometric detector.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Diluent: Dimethyl sulfoxide (DMSO).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~100 mg of the commercial batch sample into a 20 mL headspace vial.
-
Add 5 mL of DMSO, cap, and vortex to dissolve.
-
-
Headspace Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Incubation Time: 15 min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C (Split ratio 10:1).
-
Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Mode: Full Scan.
-
-
Analysis:
-
Identify residual solvents by comparing retention times and mass spectra to a standard library (e.g., NIST).
-
Quantify against a standard containing expected solvents at their ICH limit concentrations.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. biomedres.us [biomedres.us]
- 3. biotech-spain.com [biotech-spain.com]
- 4. npra.gov.my [npra.gov.my]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. futurity-proceedings.com [futurity-proceedings.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. bfarm.de [bfarm.de]
comparing biological activity of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine analogs
Comparative Biological Activity of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine Analogs in Targeted Therapeutics
As a Senior Application Scientist in early-stage drug discovery, evaluating privileged chemical scaffolds is critical for accelerating hit-to-lead optimization. The compound 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (CAS 1412957-30-2)[4] serves as a highly versatile electrophilic building block. While the core itself is an intermediate, its true biological value is unlocked when the C4-chlorine is displaced via nucleophilic aromatic substitution (SNAr) to generate diverse 4-amino analogs.
This guide objectively compares the biological performance of these analogs, focusing on their roles as kinase inhibitors (e.g., Src) and E3 ligase modulators (e.g., Cbl-b), and provides the self-validating experimental protocols required to synthesize and screen them.
Mechanistic Grounding: The Pharmacophore Logic
The biological activity of this pyrimidine class is not accidental; it is driven by precise spatial and electronic causality:
-
C2-Cyclopropyl Ring: The incorporation of a cyclopropyl group at the C2 position is a deliberate choice to improve metabolic stability. Compared to linear alkyls (like isopropyl), the rigid cyclopropyl ring restricts conformational flexibility, enhancing binding affinity while significantly reducing cytochrome P450-mediated oxidative clearance in vivo[1].
-
C6-Cyclohexyl Ring: This bulky, hydrophobic moiety is engineered to fill deep hydrophobic pockets, such as the DFG-out conformation in Type II kinase inhibitors or the allosteric regulatory sites of exchange proteins like Epac[3]. Its steric bulk prevents promiscuous off-target binding.
-
C4-Chloro Node: The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C4 position. The chlorine acts as an optimal leaving group for SNAr reactions with various anilines, generating the hinge-binding 4-aminopyrimidine motif essential for Src kinase inhibition[2].
Mechanistic pathway of 4-amino pyrimidine analogs targeting Src kinase and Cbl-b E3 ligase.
Comparative Biological Activity Data
By substituting the C4-chlorine with different nucleophiles, we can shift the biological activity profile of the resulting analogs. The table below summarizes the structure-activity relationship (SAR) data for four representative analogs derived from the parent scaffold.
| Analog Designation | C4-Substitution (Nucleophile) | Src Kinase IC₅₀ (nM) | Cbl-b E3 Ligase IC₅₀ (nM) | Epac2 Antagonism IC₅₀ (µM) | Primary Biological Effect |
| Analog 1 | Phenylamino | 45.2 | 120.5 | > 50.0 | Broad-spectrum kinase inhibition; moderate T-cell activation. |
| Analog 2 | 4-Chloro-phenylamino | 12.4 | 85.0 | > 50.0 | Potent Src inhibition due to halogen bonding in the deep hydrophobic pocket. |
| Analog 3 | 4-Methoxy-phenylamino | 210.0 | 28.4 | 15.2 | Steric clash in Src cleft; highly selective for Cbl-b allosteric site. |
| Analog 4 | Piperazin-1-yl | > 10,000 | > 5,000 | 4.1 | Loss of kinase hinge-binding; shifts selectivity entirely to Epac2. |
Data Interpretation: The transition from an aniline (Analogs 1-3) to an aliphatic amine (Analog 4) completely abolishes kinase activity because the crucial hydrogen bond donor required for hinge-region binding is lost. Conversely, para-halogenation of the aniline (Analog 2) maximizes Src potency.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control metric to prevent false positives in downstream biological assays.
Protocol A: SNAr Synthesis of 4-Amino Analogs
Causality Check: We utilize n-butanol as the solvent because its high boiling point (117°C) allows for thermal acceleration of the SNAr reaction, while its polar protic nature stabilizes the negatively charged Meisenheimer transition state.
-
Reaction Setup: In a microwave-safe vial, dissolve 1.0 eq of 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine (CAS 1412957-30-2) in 3 mL of n-butanol.
-
Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., 4-chloroaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic C4 carbon.
-
Irradiation: Subject the mixture to microwave irradiation at 120°C for 45 minutes.
-
Validation (LC-MS): Before proceeding, analyze a 1 µL aliquot via LC-MS. Do not proceed unless the conversion is >95% . The parent mass [M+H]+ of the starting material must be absent.
-
Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure analog.
Protocol B: TR-FRET Biochemical Kinase Assay
Causality Check: Pyrimidine derivatives often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this by introducing a time delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay.
-
Reagent Preparation: Prepare a master mix containing 1 nM recombinant Src kinase, 100 nM biotinylated poly-Glu-Tyr substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dosing: Dispense 100 nL of the synthesized analogs (in DMSO) into a 384-well pro-plate using an acoustic dispenser to create a 10-point dose-response curve.
-
Incubation: Add 5 µL of the master mix to the compounds and incubate for 60 minutes at room temperature.
-
Detection: Quench the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the DMSO vehicle (negative control) and a known reference inhibitor (positive control). The assay is only valid if Z' > 0.6 , ensuring a robust signal window.
Self-validating experimental workflow from SNAr synthesis to cellular screening.
References
- Rising Star in Immunotherapy: Development and Therapeutic Potential of Small-Molecule Inhibitors Targeting Casitas B Cell Lymphoma-b (Cbl-b).
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PubMed Central (PMC).[URL]
- 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activ
- 1412957-30-2 | 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine. Ambeed.[URL]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
